![molecular formula C7HClF6O B1391537 1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene CAS No. 1214357-98-8](/img/structure/B1391537.png)
1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene
Overview
Description
“1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene” is a chemical compound with the CAS Number: 81932-03-8. It has a molecular weight of 178.57 and its linear formula is C7H5ClF2O . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene” can be represented by the linear structure formula: C7H5ClF2O . The compound’s structure can be visualized using programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .
Physical And Chemical Properties Analysis
“1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility are not provided in the search results.
Scientific Research Applications
Fluorinated Molecules in Conducting Polymer Research
The synthesis of fluorine compounds, including derivatives of tetrafluorobenzene, is critical for conducting polymer research. These fluorinated materials are used to replace hydrogen counterparts in various molecules and materials, illustrating their versatility. For example, compounds derived from tetrafluorobenzene were oligomerized to create partially fluorinated polyphenylenevinylene, demonstrating their application in polymer research (Krebs & Jensen, 2003).
Coordination Networks with Fluorinated Backbones
Fluorine-containing ligands based on tetrafluorobenzene have been synthesized and coordinated with various metals to form structures like 3D channel polymers and 2D sheet polymers. These coordination networks showcase the potential of fluorinated backbones in constructing diverse polymeric structures, highlighting the molecule's significance in materials science (Gao, Twamley, & Shreeve, 2006).
Synthesis and Reactions of Fluorinated Pyridines
The preparation and thermal reactions of various fluorinated pyridines, including tetrafluoropyridine, demonstrate the molecule's utility in synthetic chemistry. These reactions yield a range of products, underlining the compound's versatility in facilitating diverse chemical transformations (Banks & Sparkes, 1972).
Halogenation Studies
Controlled halogenation studies involving fluorinated compounds like trifluoromethoxybenzene, which share structural similarities with the target compound, contribute to our understanding of the reactivity and stability of such molecules. These studies provide insights into the potential applications of fluorinated benzene derivatives in various chemical processes (Herkes, 1977).
Safety and Hazards
properties
IUPAC Name |
1-chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF6O/c8-1-2(9)4(11)6(15-7(13)14)5(12)3(1)10/h7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJIWAIRKNTGAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Cl)F)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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